molecular formula C21H21NO3 B13662755 6-Fmoc-1-oxa-6-azaspiro[2.5]octane

6-Fmoc-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B13662755
M. Wt: 335.4 g/mol
InChI Key: DUBVUWUHYORRSI-UHFFFAOYSA-N
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Description

6-Fmoc-1-oxa-6-azaspiro[2.5]octane is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a spiro-octane system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fmoc-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction forms the spirocyclic core, which is then further functionalized to introduce the Fmoc (fluorenylmethyloxycarbonyl) protecting group. The reaction conditions generally require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

6-Fmoc-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are employed under basic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Fmoc-1-oxa-6-azaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fmoc-1-oxa-6-azaspiro[2.5]octane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fmoc-1-oxa-6-azaspiro[2.5]octane stands out due to its Fmoc protecting group, which enhances its stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular modifications is crucial.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C21H21NO3/c23-20(22-11-9-21(10-12-22)14-25-21)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2

InChI Key

DUBVUWUHYORRSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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